N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide
Overview
Description
N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with the synthesis of folic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with N-butylamine and dimethylsulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 2-methylbenzoic acid is reacted with thionyl chloride to form 2-methylbenzoyl chloride.
Step 2: The resulting 2-methylbenzoyl chloride is then reacted with N-butylamine to form N-butyl-2-methylbenzamide.
Step 3: Finally, N-butyl-2-methylbenzamide is reacted with dimethylsulfamoyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide involves its ability to inhibit the synthesis of folic acid in bacteria. The compound targets the enzyme dihydropteroate synthase, which is crucial for the production of folic acid. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-5-(dimethylsulfamoyl)-1-methyl-1H-indole-2-carboxamide
- 3-Bromo-N-butyl-5-methylbenzenesulfonamide
Uniqueness
N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial growth by targeting folic acid synthesis makes it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
N-butyl-5-(dimethylsulfamoyl)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-5-6-9-15-14(17)13-10-12(8-7-11(13)2)20(18,19)16(3)4/h7-8,10H,5-6,9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZBJAWDSCLLPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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